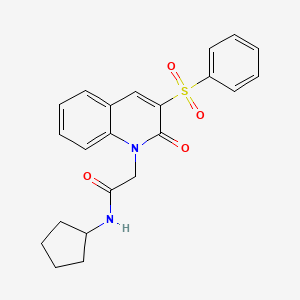![molecular formula C8H11F3N4O3 B2945810 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine CAS No. 1856093-84-9](/img/structure/B2945810.png)
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrazole family of compounds and has been shown to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine has been studied for its potential applications in a range of scientific research areas. It has been shown to have anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential as a cancer treatment, with promising results in preclinical studies. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It may also have effects on neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in preclinical studies. It may also have effects on neurotransmitter systems in the brain, with potential applications in the treatment of neurological disorders. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine for lab experiments is its low toxicity and good bioavailability. This makes it a safe and effective compound to use in preclinical studies. However, one limitation is that the exact mechanism of action is not fully understood, which may make it more difficult to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine. Some possible areas of study include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential applications in the treatment of neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and to design experiments to study its effects. Overall, this compound shows great promise for a range of scientific research applications.
Synthesemethoden
The synthesis of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine involves the reaction of 3,3,3-trifluoropropyl bromide with 4-nitro-1H-pyrazole in the presence of sodium hydride. The resulting product is then treated with ethylenediamine to yield the final compound. This synthesis method has been shown to be effective and efficient, with high yields and purity.
Eigenschaften
IUPAC Name |
2-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O3/c9-8(10,11)1-4-18-7-6(15(16)17)5-14(13-7)3-2-12/h5H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBYTTXBNAONPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCN)OCCC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2945732.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2945735.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B2945737.png)
![2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2945739.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]quinazolin-4-one](/img/structure/B2945742.png)

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2945747.png)
![2-[Isobutyryl(methyl)amino]acetic acid](/img/structure/B2945748.png)

